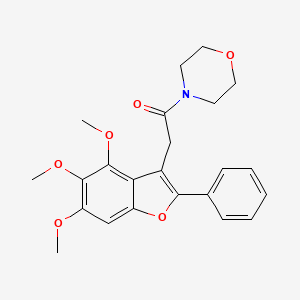
1-(Morpholin-4-yl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the benzofuran core with a trimethoxyphenyl group using suitable reagents and catalysts.
Attachment of the Morpholino Group:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE: Lacks the morpholino group.
1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-1-BENZOFURAN-3-YL)-1-ETHANONE: Lacks the phenyl group.
Uniqueness
“1-MORPHOLINO-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)-1-ETHANONE” is unique due to the presence of both the morpholino and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C23H25NO6/c1-26-18-14-17-20(23(28-3)22(18)27-2)16(13-19(25)24-9-11-29-12-10-24)21(30-17)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
InChI Key |
KOUTZUBTRJEWAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C2CC(=O)N3CCOCC3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















